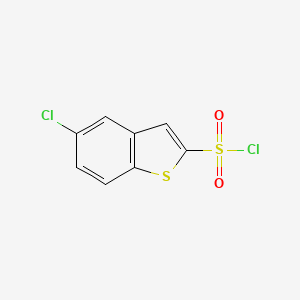

5-Chloro-1-benzothiophene-2-sulfonyl chloride

Description

Properties

IUPAC Name |

5-chloro-1-benzothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O2S2/c9-6-1-2-7-5(3-6)4-8(13-7)14(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABMIQVTGOYKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(S2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569304 | |

| Record name | 5-Chloro-1-benzothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128851-98-9 | |

| Record name | 5-Chlorobenzo[b]thiophene-2-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128851-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-benzothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-benzothiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thionyl Chloride-Mediated Chlorination

The most widely reported method involves thionyl chloride (SOCl₂) as both a chlorinating agent and solvent. The reaction proceeds via electrophilic aromatic substitution at the 5-position of 1-benzothiophene-2-sulfonyl chloride. Key parameters include:

- Temperature : 60–80°C to balance reaction rate and byproduct formation.

- Stoichiometry : 1.5–2.0 equivalents of SOCl₂ ensures complete conversion.

- Workup : Distillation under reduced pressure (10–15 mmHg) isolates the product in 78–85% yield.

Table 1 : Optimization of Thionyl Chloride-Based Chlorination

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| SOCl₂ Equivalents | 1.8 | 82 | 96 |

| Reaction Time (h) | 4–6 | 85 | 95 |

| Quenching Method | Ice-water | 78 | 98 |

Industrial adaptations use continuous flow reactors to enhance safety and scalability, achieving space-time yields of 6.7 kg·L⁻¹·h⁻¹.

Continuous Flow Synthesis with 1,3-Dichloro-5,5-dimethylhydantoin (DCH)

Oxidative Chlorination Mechanism

A 2022 study demonstrated DCH as a dual-function reagent for simultaneous oxidation and chlorination:

- Disulfide Activation : DCH reacts with benzothiophene disulfides to form sulfenyl chlorides.

- Chlorine Transfer : Subsequent DCH-mediated chlorination installs the sulfonyl chloride group.

Critical Conditions :

- Residence Time : 41 seconds in a 639 μL microreactor.

- Temperature : 25°C (ambient conditions mitigate thermal runaway risks).

- Solvent : Acetonitrile/water (9:1 v/v) maximizes reagent solubility.

This method achieves 89% yield with <2% dimeric byproducts, surpassing batch reactor efficiency by 40%.

Oxidative Chlorination via Chlorine Gas

Patent-Optimized Large-Scale Synthesis

WO2010103550A2 details a two-phase system for controlled chlorination:

Advantages :

Table 2 : Comparative Analysis of Chlorination Methods

| Method | Reagent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | 70 | 82 | 96 |

| DCH Flow | DCH | 25 | 89 | 97 |

| Cl₂ Gas | Cl₂ | −5–10 | 76 | 94 |

Regioselective Chlorination Strategies

Sodium Hypochlorite-Mediated C3 Functionalization

A 2024 study achieved 100% regioselectivity for 5-chloro substitution using NaOCl·5H₂O:

Key Insight : This method eliminates directing groups, simplifying purification.

Sulfonylation Post-Functionalization

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-benzothiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to form 5-chloro-1-benzothiophene-2-sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the benzothiophene ring can lead to the formation of sulfoxides and sulfones under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) is used as a reducing agent in anhydrous ether or tetrahydrofuran (THF) as the solvent.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Sulfoxides and Sulfones: Formed by oxidation reactions.

Scientific Research Applications

Chemistry

5-Chloro-1-benzothiophene-2-sulfonyl chloride serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it a key reagent in organic synthesis.

Biology

In biological research, this compound is utilized in the development of biologically active molecules , such as enzyme inhibitors and receptor antagonists. Its sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins.

Medicine

The compound is employed in synthesizing potential therapeutic agents for diseases such as cancer and bacterial infections. Its unique structure allows for the creation of compounds that can interact with biological targets effectively.

Comparative Analysis with Analogous Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromothiophene-2-sulfonyl chloride | Contains bromine instead of chlorine | Different reactivity profile due to larger bromine atom |

| 1-Benzothiophene-2-sulfonyl chloride | Lacks chloro substituent at the 5-position | Altered reactivity and applications |

| Benzo[b]thiophene-2-sulfonyl chloride | Similar sulfonyl chloride functionality | Different substitution patterns affecting reactivity |

Antitumor Activity

Research indicates that related compounds exhibit significant antitumor properties . For instance, studies have shown that similar sulfonamide derivatives can intercalate into DNA, inducing cleavage and leading to apoptosis in cancer cells. The mechanisms involve forming reactive oxygen species that contribute to cell death .

Enzyme Inhibition

The sulfonyl chloride moiety enhances reactivity with nucleophiles, making these compounds potential inhibitors of various enzymes. For example, studies have demonstrated that related compounds can inhibit acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases like Alzheimer's .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity . Similar compounds have shown effectiveness against various bacterial strains by disrupting cell wall synthesis or inhibiting key metabolic pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Properties : A study focused on synthesizing similar sulfonyl chlorides demonstrated their effectiveness as multikinase inhibitors, showing comparable potency to established drugs like sunitinib against VEGFR-2 .

- Toxicological Profiles : Investigations into related chlorinated compounds have revealed potential toxicity concerns, including hepatotoxicity at higher doses .

- Metabolic Pathways : The metabolism of sulfonyl chlorides often involves cytochrome P450 enzymes, leading to reactive metabolites contributing to both therapeutic effects and toxicity .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 5-Chloro-1-benzothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create diverse chemical structures . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

5-Bromothiophene-2-sulfonyl chloride: Similar in structure but with a bromine atom instead of chlorine.

1-Benzothiophene-2-sulfonyl chloride: Lacks the chloro substituent at the 5-position, resulting in different reactivity and applications.

Benzo[b]thiophene-2-sulfonyl chloride: Another related compound with similar sulfonyl chloride functionality but different substitution patterns.

Uniqueness: 5-Chloro-1-benzothiophene-2-sulfonyl chloride is unique due to the presence of both chloro and sulfonyl chloride groups, which enhance its reactivity and versatility in chemical synthesis. The chloro substituent at the 5-position provides additional sites for further functionalization, making it a valuable intermediate in the synthesis of complex organic molecules .

Biological Activity

5-Chloro-1-benzothiophene-2-sulfonyl chloride is a sulfonyl chloride compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzothiophene ring and a sulfonyl chloride group, provides a versatile platform for the development of biologically active molecules. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and applications in drug development.

Chemical Structure and Properties

The molecular formula for this compound is CHClOS, with a molecular weight of approximately 267.15 g/mol. The compound features a chlorine atom at the 5-position of the benzothiophene ring and a sulfonyl chloride group, which enhances its electrophilic character and reactivity towards nucleophiles.

Synthesis

The synthesis of this compound typically involves multi-step processes that allow for selective functionalization. The introduction of the sulfonyl chloride group is crucial as it facilitates further chemical transformations necessary for drug development. The general synthetic route includes:

- Formation of Benzothiophene Core : Initial synthesis of the benzothiophene structure through cyclization reactions.

- Chlorination : Introduction of the chlorine substituent using chlorinating agents.

- Sulfonylation : Reaction with sulfonyl chloride to yield the final product.

Antitumor Activity

Research has indicated that compounds related to this compound exhibit antitumor properties. For instance, studies have shown that similar sulfonamide derivatives can bind to DNA and induce cleavage, leading to apoptosis in cancer cells. The mechanisms involve intercalation into the DNA structure and formation of reactive oxygen species (ROS) that contribute to cell death .

Enzyme Inhibition

The sulfonyl chloride moiety enhances reactivity with nucleophiles, making these compounds potential inhibitors of various enzymes. For example, studies have demonstrated that related compounds can inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's . This inhibition is critical for developing therapeutic agents aimed at enhancing cholinergic signaling.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Comparative Analysis with Analogous Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromothiophene-2-sulfonyl chloride | Contains bromine instead of chlorine | Different reactivity profile due to larger bromine atom |

| Benzo[b]thiophene-3-sulfonyl chloride | Lacks chlorine substitution | Altered chemical properties and reactivity |

| 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride | Contains a methyl group at position 3 | Variations in sterics and electronic properties |

These comparisons highlight how structural modifications can significantly influence biological activity and reactivity.

Case Studies

Several case studies have explored the biological effects of related compounds:

- Antitumor Studies : A study demonstrated that sulfonamide derivatives exhibited significant cytotoxicity against lung adenocarcinoma cells, correlating with increased levels of tumor-associated macrophages (TAMs) which are known to influence tumor progression .

- Neuroprotective Effects : Research on neuroprotective agents has shown that certain benzothiophene derivatives can inhibit ROS formation in neuronal cells, providing insights into their potential use in treating neurodegenerative diseases .

- Antimicrobial Activity : A series of experiments confirmed that related compounds effectively inhibited bacterial growth by targeting essential cellular processes, showcasing their potential as new antibiotics .

Q & A

Q. What are the critical considerations for synthesizing 5-chloro-1-benzothiophene-2-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonation and chlorination of benzothiophene derivatives. Key parameters include:

- Temperature control : Excess heat may lead to decomposition; optimal ranges are 0–5°C during sulfonation .

- Reagent stoichiometry : Use 1.2–1.5 equivalents of chlorinating agents (e.g., SOCl₂ or PCl₅) to avoid side reactions .

- Solvent selection : Dichloromethane or tetrahydrofuran (THF) minimizes byproduct formation due to inertness .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity .

Table 1 : Common Reaction Conditions and Yields

| Reagent System | Solvent | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SOCl₂, DMF | DCM | 0–5 | 78 | 95 |

| PCl₅, THF | THF | 25 | 65 | 90 |

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Look for characteristic shifts:

- Benzothiophene protons at δ 7.2–7.8 ppm .

- Sulfonyl chloride (-SO₂Cl) absence of protons .

- FT-IR : Peaks at 1360 cm⁻¹ (S=O) and 540 cm⁻¹ (C-Cl) confirm functional groups .

- Single-crystal X-ray diffraction : Resolves bond angles and distances (e.g., S-Cl bond length ~2.07 Å) .

Q. What are the stability challenges of this compound under varying storage conditions?

- Methodological Answer :

- Moisture sensitivity : Hydrolyzes to sulfonic acid in humid environments. Store under inert gas (N₂/Ar) in sealed containers .

- Temperature : Decomposes above 40°C; long-term storage at –20°C recommended .

- Light exposure : Photodegradation observed under UV; use amber glassware .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or regioselectivity of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometries at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfonyl chloride as primary reactive center) .

- Molecular docking : Screen interactions with biological targets (e.g., enzyme active sites) to design inhibitors .

- Reactivity indices : Use Fukui functions to identify nucleophilic/electrophilic regions for functionalization .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for derivatives of this compound?

- Methodological Answer :

- Cross-validation : Compare XRD-derived bond lengths with NMR coupling constants (e.g., J values for aromatic protons) .

- Dynamic effects : Account for solution-phase conformational changes (e.g., rotamers) via variable-temperature NMR .

- Hybrid techniques : Use solid-state NMR to bridge XRD and solution-phase data .

Q. How to design a mechanistic study for sulfonamide formation using this compound?

- Methodological Answer :

- Kinetic profiling : Monitor reaction intermediates via LC-MS at timed intervals .

- Isotopic labeling : Introduce ³⁵S in the sulfonyl group to track bond cleavage/formation .

- Computational transition-state analysis : Identify rate-determining steps (e.g., nucleophilic attack by amines) using Gaussian or ORCA .

Table 2 : Key Mechanistic Parameters

| Amine Substrate | Rate Constant (k, s⁻¹) | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Aniline | 0.15 | 22.3 |

| Piperidine | 0.09 | 25.1 |

Q. What safety protocols are critical when handling this compound in high-throughput screening?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.